molecular formula C18H18N2O3 B12568842 2-{[3-(3-Ethoxyphenyl)acryloyl]amino}benzamide CAS No. 188543-96-6

2-{[3-(3-Ethoxyphenyl)acryloyl]amino}benzamide

Cat. No.: B12568842
CAS No.: 188543-96-6
M. Wt: 310.3 g/mol
InChI Key: RZPVKBIDRMBYMR-UHFFFAOYSA-N
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Description

2-{[3-(3-Ethoxyphenyl)acryloyl]amino}benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

The synthesis of 2-{[3-(3-Ethoxyphenyl)acryloyl]amino}benzamide typically involves the reaction of 3-ethoxyphenylacrylic acid with 2-aminobenzamide. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

2-{[3-(3-Ethoxyphenyl)acryloyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). The major products formed from oxidation include carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The major products formed from reduction include alcohols and amines.

    Substitution: This compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzamide moiety. Common reagents used in these reactions include halogens (e.g., chlorine, bromine) and nitrating agents.

Scientific Research Applications

2-{[3-(3-Ethoxyphenyl)acryloyl]amino}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-(3-Ethoxyphenyl)acryloyl]amino}benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to its antioxidant properties. Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis may contribute to its anticancer effects .

Comparison with Similar Compounds

2-{[3-(3-Ethoxyphenyl)acryloyl]amino}benzamide can be compared with other benzamide derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

188543-96-6

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

2-[3-(3-ethoxyphenyl)prop-2-enoylamino]benzamide

InChI

InChI=1S/C18H18N2O3/c1-2-23-14-7-5-6-13(12-14)10-11-17(21)20-16-9-4-3-8-15(16)18(19)22/h3-12H,2H2,1H3,(H2,19,22)(H,20,21)

InChI Key

RZPVKBIDRMBYMR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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